6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives.
Mechanism of Action
Target of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra . The specific target within the Mtb organism is Pantothenate synthetase .
Mode of Action
It’s likely that it interacts with its target, pantothenate synthetase, leading to inhibition of the enzyme’s function . This interaction could potentially disrupt the synthesis of pantothenate, a key component of coenzyme A, which is essential for various metabolic processes in the bacteria.
Biochemical Pathways
The compound’s interaction with Pantothenate synthetase disrupts the synthesis of coenzyme A in the Mtb organism . Coenzyme A is crucial for various biochemical pathways, including the Krebs cycle and fatty acid synthesis. Disruption of these pathways can lead to the death of the bacteria.
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction , suggesting that they have been optimized for good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mtb organisms . This is achieved by disrupting the synthesis of coenzyme A, which is essential for the bacteria’s survival and proliferation.
Biochemical Analysis
Biochemical Properties
It is known that compounds with a thiazole ring, such as this one, can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Preliminary studies suggest that it may have significant activity against certain types of cancer cells
Molecular Mechanism
It is likely that it interacts with various biomolecules, potentially inhibiting or activating certain enzymes and causing changes in gene expression
Preparation Methods
The synthesis of 6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole involves multiple steps, including the formation of benzothiazole and pyrimidine derivatives. One common synthetic route involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions typically include the use of organic solvents such as ethanol and catalysts like zinc oxide nanoparticles . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, resulting in the formation of substituted benzothiazole derivatives
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., zinc oxide nanoparticles), and specific reaction temperatures and times to optimize product yield and purity .
Scientific Research Applications
6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole has been extensively studied for its scientific research applications, including:
Medicine: The compound has shown promise as an anti-inflammatory, anti-tubercular, and anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines and Mycobacterium tuberculosis
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents, particularly for the treatment of inflammatory diseases and cancer
Comparison with Similar Compounds
6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties and inhibit COX-1 and COX-2 enzymes.
2-(4-aryl-1H-1,2,3-triazol-1-yl)-N-{4-[2-(thiazol-2-yl)benzo[d]thiazol-6-yl]phenyl}acetamide derivatives: These compounds have shown anticancer activity and are structurally similar to this compound.
The uniqueness of this compound lies in its specific combination of benzothiazole and pyrimidine moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-12-8-13(2)22-19(21-12)25-15-4-3-7-23(10-15)18(24)14-5-6-16-17(9-14)26-11-20-16/h5-6,8-9,11,15H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNSXVBTJKCWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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